molecular formula C15H18N2O4 B165407 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid CAS No. 135414-03-8

2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid

Cat. No.: B165407
CAS No.: 135414-03-8
M. Wt: 290.31 g/mol
InChI Key: RMBLTLXJGNILPG-UHFFFAOYSA-N
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Description

2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, a cyano group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the cyano group or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key enzymes or signaling proteins that play a role in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amino acids and derivatives with cyano and phenyl groups. Examples include:

  • Boc-phenylalanine
  • Boc-4-cyano-phenylalanine
  • Boc-3-cyano-phenylalanine

Uniqueness

The presence of both the Boc-protected amino group and the cyano group allows for versatile chemical transformations and interactions in various research and industrial contexts .

Properties

IUPAC Name

3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBLTLXJGNILPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402797
Record name N-(tert-Butoxycarbonyl)-4-cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135414-03-8
Record name N-(tert-Butoxycarbonyl)-4-cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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